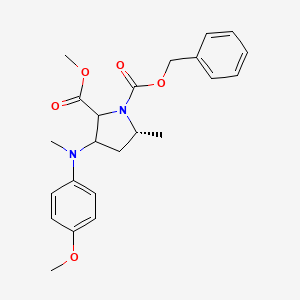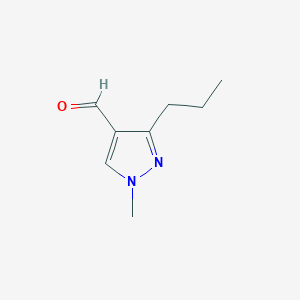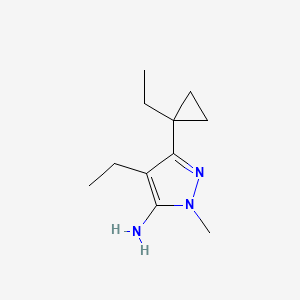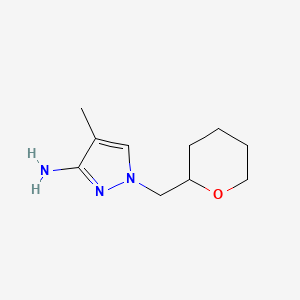![molecular formula C10H16N2OS B13319454 (Oxolan-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13319454.png)
(Oxolan-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Oxolan-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine is a chemical compound with the molecular formula C10H16N2OS It is characterized by the presence of an oxolane ring and a thiazole ring, which are connected through a methylamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Oxolan-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine typically involves the reaction of oxolane derivatives with thiazole derivatives under specific conditions. One common method involves the use of oxolane-2-carboxylic acid, which is first converted to its corresponding oxolane-2-ylmethyl chloride. This intermediate is then reacted with 1-(1,3-thiazol-2-yl)ethylamine in the presence of a base such as triethylamine to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification through recrystallization or chromatography to ensure high purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(Oxolan-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxolane-2-ylmethyl ketones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
(Oxolan-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Oxolan-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The oxolane and thiazole rings are known to interact with enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Oxolan-2-yl)methyl]-1,3-thiazol-2-amine
- 2-(1,3-Thiazol-2-yl)ethylamine
- Oxolane-2-carboxylic acid derivatives
Uniqueness
(Oxolan-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine is unique due to its specific combination of oxolane and thiazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H16N2OS |
|---|---|
Molecular Weight |
212.31 g/mol |
IUPAC Name |
N-(oxolan-2-ylmethyl)-1-(1,3-thiazol-2-yl)ethanamine |
InChI |
InChI=1S/C10H16N2OS/c1-8(10-11-4-6-14-10)12-7-9-3-2-5-13-9/h4,6,8-9,12H,2-3,5,7H2,1H3 |
InChI Key |
HAZSJWMEMNMJTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CS1)NCC2CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


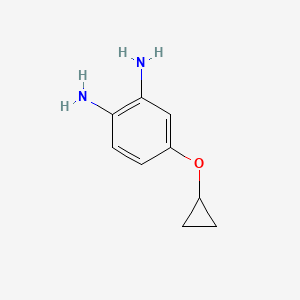
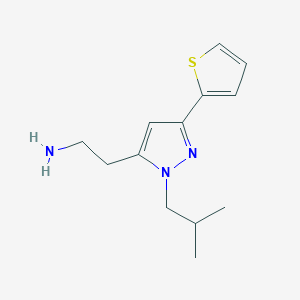
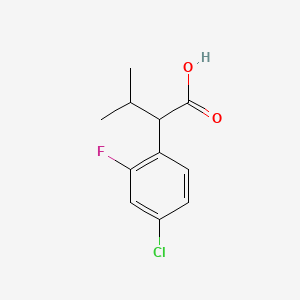
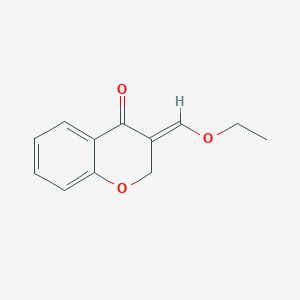
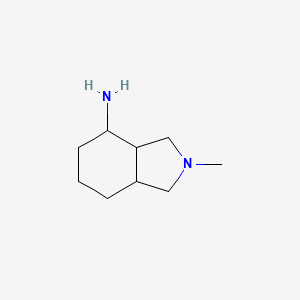
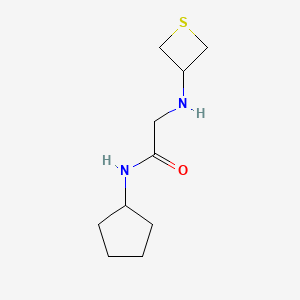
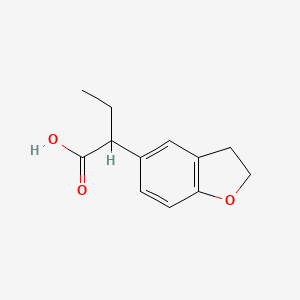
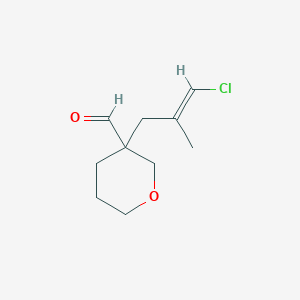
![Benzyl 2-oxo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13319421.png)
